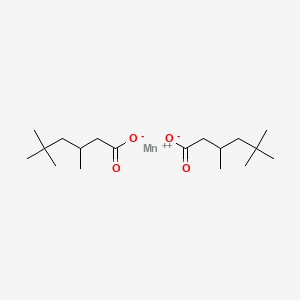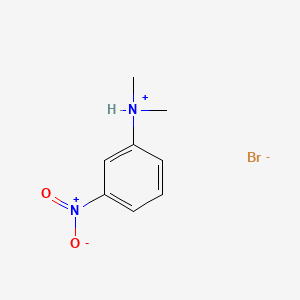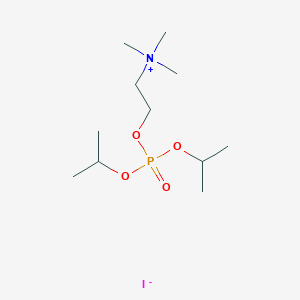![molecular formula C12H11Cl4NO4 B13786952 Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- CAS No. 67846-01-9](/img/structure/B13786952.png)
Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- is a chemical compound with the molecular formula C12H11Cl4NO4 It is characterized by the presence of multiple chlorine atoms and a methoxypropyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure selective chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. Techniques such as recrystallization and chromatography are commonly employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester
- Benzoic acid, 2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)-
- 2′,3,3′,4,5,6-hexachlorophthalanilic acid
Uniqueness
Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- is unique due to its specific substitution pattern and the presence of the methoxypropyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
67846-01-9 |
|---|---|
Molecular Formula |
C12H11Cl4NO4 |
Molecular Weight |
375.0 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(3-methoxypropylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H11Cl4NO4/c1-21-4-2-3-17-11(18)5-6(12(19)20)8(14)10(16)9(15)7(5)13/h2-4H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
ZFCWJUKNOSHVCS-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)










![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)
